molecular formula C9H4ClF3N2O2 B1665404 Acea 1011 CAS No. 153504-72-4

Acea 1011

Cat. No.: B1665404
CAS No.: 153504-72-4
M. Wt: 264.59 g/mol
InChI Key: JDCKMCIQUXTYQI-UHFFFAOYSA-N
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Description

ACEA-1011 is a novel compound that acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has been studied for its potential therapeutic applications, particularly in the field of pain management and neuroprotection .

Preparation Methods

The synthesis of ACEA-1011 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not widely published.

Chemical Reactions Analysis

ACEA-1011 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

ACEA-1011 exerts its effects by antagonizing the glycine site of the NMDA receptor. This inhibition prevents the activation of the receptor by glutamate, thereby modulating excitatory neurotransmission. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to calcium influx and downstream signaling cascades .

Comparison with Similar Compounds

ACEA-1011 is unique in its high selectivity for the glycine site of the NMDA receptor. Similar compounds include:

ACEA-1011 stands out due to its specific binding affinity and efficacy in preclinical models of pain and neuroprotection .

Properties

CAS No.

153504-72-4

Molecular Formula

C9H4ClF3N2O2

Molecular Weight

264.59 g/mol

IUPAC Name

5-chloro-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C9H4ClF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17)

InChI Key

JDCKMCIQUXTYQI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F

Appearance

Solid powder

153504-72-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione
ACEA 1011
ACEA-1011

Origin of Product

United States

Synthesis routes and methods

Procedure details

439.0 mg (3.0 mmol) of diethyl oxalate (from Sigma, used as received) was added to 210.6 mg (1.0 mmol) of 1,2-diamino-3-chloro-5trifluoromethylbenzene (from PCR Inc., used as received), and the resulting yellow solution was heated at 180° C. (bath temperature) under Ar with stirring for 3.5 h, the solution became thick with formation of cream precipitate and hard to stir. The reaction mixture was allowed to cool to r.t., and triturated with hexane (10 mL). The precipitate was collected by vacuum filtration, washed with hexane (2×10mL) (the combined hexane filtrate was saved), dried under 0.1 mmHg for 4 h affording 134.6 mg (58%) of the crude desired product as a yellow powder (95-98% pure by NMR), mp.330°-2° C. (dec.) (preheated block).
Quantity
439 mg
Type
reactant
Reaction Step One
Quantity
210.6 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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